molecular formula C28H25NO4S B142077 2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer CAS No. 450387-14-1

2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer

Cat. No.: B142077
CAS No.: 450387-14-1
M. Wt: 471.6 g/mol
InChI Key: XNJOKDMYYIVABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione monomer is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its methacryloyloxyhexyl group attached to a thioxanthenoisoquinoline core, making it a valuable monomer in polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione monomer typically involves a multi-step processCommon reagents used in these reactions include methacrylic acid, hexyl bromide, and various catalysts to facilitate esterification and cyclization reactions.

Industrial Production Methods: On an industrial scale, the production of this monomer involves optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of high-efficiency catalysts. The process is designed to be scalable, allowing for the production of large quantities required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione monomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione monomer is utilized in various research fields:

    Chemistry: As a monomer in the synthesis of advanced polymers with specific mechanical and thermal properties.

    Biology: In the development of biocompatible materials for medical implants and drug delivery systems.

    Medicine: Potential use in photodynamic therapy due to its fluorescent properties.

    Industry: Applications in the production of high-performance coatings and adhesives

Mechanism of Action

The compound exerts its effects primarily through its ability to polymerize and form stable, high-performance materials. The methacryloyloxy group facilitates polymerization, while the thioxanthenoisoquinoline core provides structural stability and unique electronic properties. These features make it suitable for applications requiring durable and resilient materials .

Comparison with Similar Compounds

  • 2-(6-Acryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione
  • 2-(6-Methacryloyloxyethyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione

Uniqueness: Compared to similar compounds, 2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione monomer offers enhanced polymerization efficiency and superior mechanical properties. Its longer hexyl chain provides greater flexibility and improved material properties, making it more suitable for specific high-performance applications.

Properties

IUPAC Name

6-(13,15-dioxo-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaen-14-yl)hexyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO4S/c1-17(2)28(32)33-16-8-4-3-7-15-29-26(30)20-12-11-19-18-9-5-6-10-22(18)34-23-14-13-21(27(29)31)24(20)25(19)23/h5-6,9-14H,1,3-4,7-8,15-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJOKDMYYIVABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634888
Record name 6-(1,3-Dioxo-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-2(3H)-yl)hexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450387-14-1
Record name 6-(1,3-Dioxo-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-2(3H)-yl)hexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.